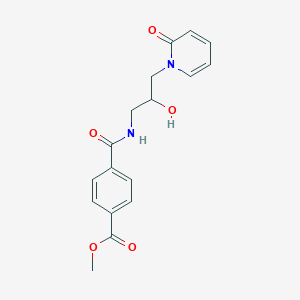
methyl 4-((2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)carbamoyl)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-((2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)carbamoyl)benzoate is a useful research compound. Its molecular formula is C17H18N2O5 and its molecular weight is 330.34. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Photopolymerization Applications
The study by Guillaneuf et al. (2010) discusses the use of a new alkoxyamine bearing a chromophore group for nitroxide-mediated photopolymerization (NMP2). This compound decomposes under UV irradiation to generate radicals, showing potential for polymer synthesis and photopolymerization applications due to its efficiency similar to conventional photoinitiators like 2,2′-dimethoxyphenyl acetophenone (Guillaneuf et al., 2010).
Photophysical Properties
Yoon et al. (2019) synthesized S, N, and Se-modified methyl salicylate derivatives, examining their photophysical properties in dichloromethane. These derivatives, including methyl 2-hydroxy-4-(pyridin-2-yl)benzoate, produce absorption spectra with different shapes and show characteristic emission features, contributing to the understanding of how substituent moieties affect photophysical properties (Yoon et al., 2019).
Antimicrobial Applications
Eldeab (2019) synthesized substituted pyridyl 4-chlorobenzoates and evaluated them for antibacterial activity against gram-negative and gram-positive bacteria. One of the derivatives showed promising antibacterial activity comparable to that of amikacin, suggesting potential applications in developing new antimicrobial agents (Eldeab, 2019).
Crystal Engineering
Johnstone et al. (2010) explored the use of pressure in crystal engineering, demonstrating that methyl 2-(carbazol-9-yl)benzoate, which usually crystallizes with a high Z′ structure, transforms into a Z′ = 2 structure under high pressure. This indicates the role of external pressure in modulating crystal structures, which could be relevant for the design of materials with specific crystalline properties (Johnstone et al., 2010).
Aromatic Acid Degradation
Research by Cowles et al. (2000) on Pseudomonas putida elucidates the regulatory mechanisms of aromatic acid degradation, including benzoate. Although not directly related to the synthesis or application of methyl 4-((2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)carbamoyl)benzoate, understanding the degradation pathways of aromatic compounds is crucial for environmental chemistry and bioremediation strategies (Cowles et al., 2000).
Propriétés
IUPAC Name |
methyl 4-[[2-hydroxy-3-(2-oxopyridin-1-yl)propyl]carbamoyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O5/c1-24-17(23)13-7-5-12(6-8-13)16(22)18-10-14(20)11-19-9-3-2-4-15(19)21/h2-9,14,20H,10-11H2,1H3,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVSMEUWOXQYQDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)NCC(CN2C=CC=CC2=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
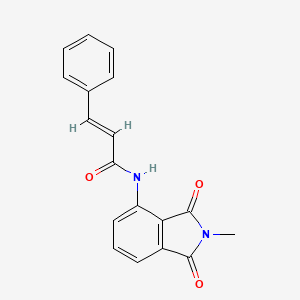
![2-fluoro-N-[2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]benzamide](/img/structure/B2830328.png)
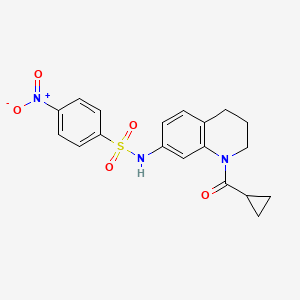
![1-[(4-fluorophenyl)methyl]-N-(6-methyl-1,3-benzothiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2830330.png)
![6-(4-{[(6-Cyclopropylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)pyridine-2-carbonitrile](/img/structure/B2830331.png)
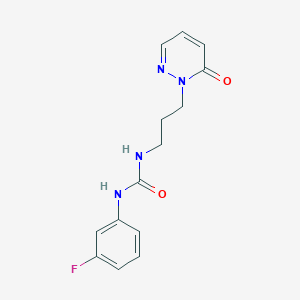
![Ethyl 7-methyl-2-(methylthio)-5-(3-nitrophenyl)-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2830338.png)
![10-methyl-3-propyl-2-(thiophen-2-yl)pyrimido[4,5-b]quinoline-4,5(3H,10H)-dione](/img/structure/B2830339.png)
![1-Methyl-3-([methyl(phenyl)amino]carbonyl)-1H-pyrazole-4-carboxylic acid](/img/structure/B2830341.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[3-(3,5-dimethylphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2830342.png)

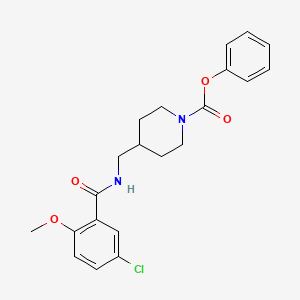
![5-[5-Fluoro-2-(oxiran-2-ylmethoxy)phenyl]-1-methylpyrazole](/img/structure/B2830347.png)
![4-(6-{4-[3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazin-1-yl}pyridazin-3-yl)morpholine](/img/structure/B2830349.png)
